molecular formula C19H25Cl2IN6O2S B15189598 Icapamespib dihydrochloride CAS No. 2267287-26-1

Icapamespib dihydrochloride

Cat. No.: B15189598
CAS No.: 2267287-26-1
M. Wt: 599.3 g/mol
InChI Key: XOTDTJJJOBBSFU-UHFFFAOYSA-N
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Description

Icapamespib dihydrochloride is a small molecule purine analogue designed to inhibit epichaperome activity. It is highly selective for the conformationally altered Hsp90 adenosine triphosphate binding site when part of the epichaperome. This compound has shown promise in treating neurodegenerative diseases such as Alzheimer’s Disease and amyotrophic lateral sclerosis by inducing the degradation of disease-associated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icapamespib dihydrochloride involves several steps, starting with the preparation of the purine scaffold. The key intermediate is 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Icapamespib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the purine scaffold, which can be further studied for their biological activity .

Mechanism of Action

Icapamespib dihydrochloride exerts its effects by selectively inhibiting the epichaperome, a complex of chaperones and co-chaperones that stabilize misfolded proteins. The inhibition of epichaperome activity leads to the degradation of these misfolded proteins, thereby restoring normal cellular functions. The molecular targets include the Hsp90 adenosine triphosphate binding site, which is crucial for the stability and function of the epichaperome .

Comparison with Similar Compounds

Uniqueness: Icapamespib dihydrochloride is unique in its high selectivity for the conformationally altered Hsp90 adenosine triphosphate binding site, making it a potent inhibitor of epichaperome activity. This selectivity distinguishes it from other compounds targeting the same pathway .

Properties

CAS No.

2267287-26-1

Molecular Formula

C19H25Cl2IN6O2S

Molecular Weight

599.3 g/mol

IUPAC Name

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine;dihydrochloride

InChI

InChI=1S/C19H23IN6O2S.2ClH/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13;;/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24);2*1H

InChI Key

XOTDTJJJOBBSFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl

Origin of Product

United States

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